molecular formula C24H18FNO4 B2797924 1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid CAS No. 2386752-38-9

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid

Cat. No. B2797924
CAS RN: 2386752-38-9
M. Wt: 403.409
InChI Key: NGYFHUWAUMAHBA-UHFFFAOYSA-N
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Description

The compound “1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the fluoren-9-ylmethoxycarbonyl group, the introduction of the fluoro group at the 6-position of the indole ring, and the formation of the carboxylic acid group at the 2-position. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluoren-9-ylmethoxycarbonyl group attached to the nitrogen of the indole ring, a fluorine atom at the 6-position of the indole ring, and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. The fluoren-9-ylmethoxycarbonyl group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The fluorine atom might be susceptible to nucleophilic aromatic substitution reactions, and the carboxylic acid group could participate in a variety of reactions, including esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the large, nonpolar fluoren-9-ylmethoxycarbonyl group could make it more soluble in nonpolar solvents .

Scientific Research Applications

  • Synthesis of Derivatives and Analogs:

    • 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid and its high-yield synthesis from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester are key components in chemical synthesis, showcasing the versatility of fluorenyl derivatives in forming complex organic compounds (Le & Goodnow, 2004).
    • N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been used to efficiently synthesize oligomers varying in length, indicating the potential of fluorenyl derivatives in polymer science and drug delivery systems (Gregar & Gervay-Hague, 2004).
  • Photophysics and Imaging:

    • A study on the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative highlighted its potential in bioimaging, with efficient two-photon fluorescence microscopy imaging for cell targeting, indicating the compound's application in medical diagnostics and research (Morales et al., 2010).
  • Photomechanical Materials:

    • Fluorinated derivatives of 9-anthracene carboxylic acid, structurally similar to fluorenyl derivatives, have shown a reversible photomechanical response, hinting at the potential of fluorenyl derivatives in developing advanced materials for applications like data storage and molecular machines (Zhu et al., 2014).
  • Solid Phase Synthesis and Organic Electronics:

    • Fluorenyl derivatives have been utilized as linkers for solid-phase synthesis, showing higher acid stability compared to standard resins, and finding application in the synthesis of complex molecules with high purity and yield, demonstrating their significance in pharmaceutical and organic chemistry (Bleicher et al., 2000).
    • Novel full hydrocarbons based on fluorenyl derivatives have been designed for organic light-emitting diodes (OLEDs), showcasing their application in creating advanced, efficient lighting and display technologies (Ye et al., 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or it could have applications in fields such as medicinal chemistry or material science .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c25-15-10-9-14-11-22(23(27)28)26(21(14)12-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFHUWAUMAHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C1C=CC(=C2)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-6-fluoro-2,3-dihydroindole-2-carboxylic acid

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